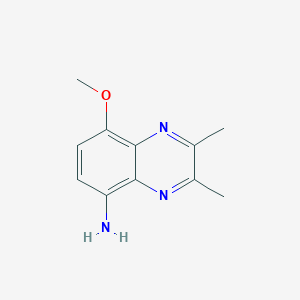

8-methoxy-2,3-dimethyl-5-quinoxalinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,3-dimethylquinoxalin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)14-11-9(15-3)5-4-8(12)10(11)13-6/h4-5H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCCMIVWQBFDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 2,3 Dimethyl 5 Quinoxalinamine

Strategic Approaches for the De Novo Synthesis of the Quinoxaline (B1680401) Core

The foundational step in the synthesis of 8-methoxy-2,3-dimethyl-5-quinoxalinamine is the construction of the quinoxaline ring system. This is most commonly achieved through a cyclocondensation reaction.

Cyclocondensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds for Quinoxaline Ring Formation

The classical and most widely employed method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diamine) with a 1,2-dicarbonyl compound. nih.gov This reaction is versatile and can be performed under various conditions, including acidic, neutral, or alkaline environments, often resulting in high yields of the corresponding quinoxaline. For the synthesis of the 2,3-dimethylquinoxaline (B146804) backbone, the reaction would involve the condensation of an appropriate o-phenylenediamine with diacetyl (butane-2,3-dione). The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to afford the stable quinoxaline ring.

The general reaction is illustrated below:

Figure 1. General scheme for the synthesis of a 2,3-dimethylquinoxaline derivative via cyclocondensation.

Numerous catalysts can be employed to facilitate this reaction, including various acids, metal salts, and even greener alternatives like bentonite (B74815) clay. nih.gov The choice of catalyst and solvent system can influence the reaction rate and yield.

Regioselectivity Considerations in Unsymmetrically Substituted Quinoxaline Synthesis

When an unsymmetrically substituted o-phenylenediamine is used, the cyclocondensation reaction can potentially lead to a mixture of two regioisomeric products. The regiochemical outcome is determined by which nitrogen atom of the diamine initially attacks which carbonyl carbon of the dicarbonyl compound.

For the specific synthesis of this compound, the starting diamine would be 4-methoxy-1,2-phenylenediamine. The reaction of this unsymmetrical diamine with diacetyl (a symmetrical 1,2-dicarbonyl) would theoretically lead to a single product, 6-methoxy-2,3-dimethylquinoxaline. To obtain the desired 8-methoxy isomer, one would need to start with 3-methoxy-1,2-phenylenediamine. However, a more common and controlled approach involves introducing the substituents, particularly the amino group, after the formation of the quinoxaline core, thereby avoiding issues of regioselectivity at the initial cyclization stage.

A more strategic approach to this compound involves the initial synthesis of 8-methoxy-2,3-dimethylquinoxaline. This can be achieved by the cyclocondensation of 3-methoxy-1,2-phenylenediamine with diacetyl.

Introduction and Functionalization of Specific Substituents on the Quinoxaline Scaffold

Once the 2,3-dimethylquinoxaline core is established, the subsequent steps involve the introduction and functionalization of the methoxy (B1213986) and amino groups at the desired positions.

Methodologies for Methoxy Group Incorporation

The methoxy group at the 8-position is typically introduced via the corresponding o-phenylenediamine precursor. The synthesis of 8-methoxy-2,3-dimethylquinoxaline would start from 3-methoxy-1,2-phenylenediamine. This precursor can be synthesized from commercially available starting materials.

Alternatively, if a quinoxaline with a suitable leaving group (e.g., a halogen) at the 8-position is available, a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can be employed. However, the former approach of using the appropriately substituted diamine is generally more direct for this specific target.

Approaches for Dimethyl Group Introduction and Functionalization

The two methyl groups at the 2- and 3-positions are directly installed during the initial cyclocondensation reaction by using diacetyl (butane-2,3-dione) as the 1,2-dicarbonyl component. This is a highly efficient method for introducing these specific alkyl groups.

Further functionalization of these methyl groups is also possible. For instance, the methyl groups on the quinoxaline ring can undergo bromination with agents like N-bromosuccinimide (NBS) to form bromomethyl derivatives, which can then be converted to other functional groups. mdpi.com

| Reactant 1 | Reactant 2 | Product |

| 3-Methoxy-1,2-phenylenediamine | Diacetyl | 8-Methoxy-2,3-dimethylquinoxaline |

| o-Phenylenediamine | Diacetyl | 2,3-Dimethylquinoxaline |

Strategies for Amination at the C-5 Position of Quinoxalines

The introduction of an amino group at the C-5 position of the 8-methoxy-2,3-dimethylquinoxaline core is a critical step. A common and effective strategy for this transformation is a two-step process involving nitration followed by reduction.

Nitration: The 8-methoxy-2,3-dimethylquinoxaline intermediate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The methoxy group at the 8-position is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C-5 and C-7 positions are activated. Due to steric hindrance from the adjacent ring junction, nitration is expected to occur preferentially at the C-5 position. This would yield 8-methoxy-2,3-dimethyl-5-nitroquinoxaline. A similar regioselective nitration at the 5-position has been reported for 8-methoxyquinoline. nnpub.orgresearchgate.net

Reduction: The resulting 5-nitro derivative can then be reduced to the desired 5-amino group. Various reducing agents can be employed for this purpose, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., using H₂/Pd-C). The reduction of a nitro group on a quinoline (B57606) ring to an amino group using tin and hydrochloric acid has been shown to be effective. nnpub.org

This two-step sequence provides a reliable method for the regioselective introduction of the amino group at the C-5 position.

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 8-Methoxy-2,3-dimethylquinoxaline | HNO₃, H₂SO₄ | 8-Methoxy-2,3-dimethyl-5-nitroquinoxaline | Sn/HCl or H₂/Pd-C | This compound |

Advanced Synthetic Techniques and Green Chemistry Initiatives in Quinoxaline Synthesis

The synthesis of quinoxalines traditionally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov However, modern synthetic chemistry has seen a significant shift towards the development of more efficient and environmentally benign protocols.

Catalytic Methods for Enhanced Reaction Efficiency

A variety of catalytic systems have been developed to improve the efficiency of quinoxaline synthesis, often allowing for milder reaction conditions and higher yields. rsc.org These catalysts can be broadly categorized into metal-based and metal-free systems.

Metal-Based Catalysts: Transition metal catalysts, including those based on nickel, copper, and iron, have been effectively employed in quinoxaline synthesis. rsc.orgorganic-chemistry.org For instance, nickel-based catalysts have shown efficacy in the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Copper-catalyzed reactions have also been utilized for the condensation and C-N bond formation in one-pot, three-component reactions to yield quinoxalines. organic-chemistry.org Iron-based nanocatalysts are particularly attractive due to their magnetic properties, which allow for easy separation and recycling. rsc.org The use of alumina-supported heteropolyoxometalates, such as CuH2PMo11VO40 on alumina (B75360), has been shown to catalyze quinoxaline formation at room temperature with high yields. nih.gov

Metal-Free and Organocatalysts: To circumvent the potential toxicity and cost associated with metal catalysts, various metal-free and organocatalytic methods have been developed. Bio-inspired ortho-quinone catalysts can facilitate the oxidative synthesis of quinoxalines under mild conditions using oxygen as the terminal oxidant. organic-chemistry.org Sulfated polyborate, a solid acid catalyst, has been demonstrated to be an efficient and recyclable catalyst for the solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in

The following table summarizes various catalytic systems used for the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Reaction Conditions | Yield (%) | Reference |

| Alumina-supported CuH2PMo11VO40 | o-phenylenediamine, benzil | Toluene, Room Temp, 2h | 92 | nih.gov |

| Sulfated polyborate | o-phenylenediamine, benzil | Solvent-free, 80°C, 15 min | 98 | ias.ac.in |

| Nickel-based nanocatalyst | o-phenylenediamine, 1,2-diketone | Not specified | High | rsc.org |

| Iron-based nanocatalyst | o-phenylenediamine, 1,2-diketone | Not specified | High | rsc.org |

| Bio-inspired ortho-quinone | Primary amines | Mild, O2 oxidant | High | organic-chemistry.org |

Sustainable Synthetic Routes for Quinoxaline Derivatives

Green chemistry principles are increasingly being integrated into quinoxaline synthesis to reduce environmental impact. pharmdguru.com A key aspect of this is the use of environmentally friendly solvents, or even the elimination of solvents altogether.

Solvent-Free and Water-Based Syntheses: Reactions conducted in water or under solvent-free conditions represent a significant advancement in green quinoxaline synthesis. nih.gov Mechanochemical agitation through homogenization in a mini cell homogenizer has been shown to afford quinoxalines in minutes in quantitative yields without the need for solvents or catalysts. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of quinoxalines, often leading to shorter reaction times and improved yields. ias.ac.in This technique can be combined with green solvents like water or ethanol (B145695) to further enhance the sustainability of the process.

The table below highlights some green synthetic approaches to quinoxaline derivatives.

| Synthetic Approach | Reactants | Reaction Conditions | Yield (%) | Reference |

| Homogenization (Mechanochemistry) | 1,2-diamines, 1,2-dicarbonyls | Solvent-free, catalyst-free, 4000 rpm | Quantitative | rsc.org |

| Microwave-assisted | o-phenylenediamine, glyoxal | 160 watts, 60 seconds | Not specified | ias.ac.in |

| Water-based, CAN catalyst | o-phenylenediamines, vicinal diketones | Tap water, Room Temp | Excellent | nih.gov |

For the specific synthesis of this compound, a plausible green approach would involve the condensation of 3-methoxy-6-nitro-o-phenylenediamine with 2,3-butanedione (B143835), followed by the reduction of the nitro group. The initial condensation could be carried out using a recyclable catalyst like sulfated polyborate under solvent-free conditions. ias.ac.in The subsequent reduction of the nitro group to an amine can be achieved using various green reducing agents.

Derivatization and Analog Synthesis from the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. The primary sites for derivatization are the 5-amino group and the quinoxaline ring system itself.

Modifications of the 5-Amino Group

The 5-amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions can be used to introduce a wide range of substituents, potentially modulating the electronic and steric properties of the molecule.

Diazotization and Coupling Reactions: The primary aromatic amine at the 5-position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). pharmdguru.comslideshare.netorganic-chemistry.orgbyjus.comlibretexts.org The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano, and other groups. Furthermore, the diazonium salt can act as an electrophile in coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes. slideshare.netlibretexts.org

Reductive Amination: The amino group can also be alkylated through reductive amination with aldehydes or ketones.

The following table presents potential derivatization reactions of the 5-amino group.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Triethylamine | N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(8-methoxy-2,3-dimethylquinoxalin-5-yl)-4-methylbenzenesulfonamide |

| Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuCl | 5-Chloro-8-methoxy-2,3-dimethylquinoxaline |

| Azo Coupling | 1. NaNO2, HCl; 2. Phenol | 2-((8-methoxy-2,3-dimethylquinoxalin-5-yl)diazenyl)phenol |

Functionalization of the Quinoxaline Ring System

The quinoxaline ring itself can be functionalized, although the reactivity will be influenced by the existing electron-donating (methoxy, amino) and weakly electron-donating (methyl) substituents. Direct C-H functionalization is a powerful tool for introducing new substituents onto the aromatic core. nih.govmdpi.comnih.govnih.govrsc.org

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene (B151609) portion of the quinoxaline ring, enhanced by the methoxy and amino groups, makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The amino and methoxy groups are strongly activating and ortho-, para-directing.

Metal-Catalyzed Cross-Coupling Reactions: If a halo-substituted precursor to this compound is used, such as a bromo or chloro derivative, the halogen can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce aryl, vinyl, alkynyl, and amino groups, respectively.

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. nih.govmdpi.com These reactions are often catalyzed by transition metals like palladium, rhodium, or iridium and can be directed by existing functional groups. For the target molecule, C-H activation could potentially occur at the C-6 or C-7 positions.

Strategies for Isomer Control and Separation in Multi-substituted Quinoxalines

The synthesis of polysubstituted quinoxalines often leads to the formation of regioisomers, which can be challenging to separate. numberanalytics.commarquette.edunumberanalytics.com Controlling the regioselectivity of the initial condensation reaction is crucial.

Regiocontrolled Synthesis: The regiochemical outcome of the condensation between a substituted o-phenylenediamine and an unsymmetrical 1,2-dicarbonyl compound is influenced by the electronic and steric properties of the substituents. numberanalytics.com For the synthesis of this compound, one would ideally start with 4-methoxy-3,6-dinitroaniline. This would be reduced to the corresponding diamine, 3-amino-4-methoxy-1,2-phenylenediamine, which upon condensation with 2,3-butanedione would theoretically yield the desired product without isomeric impurities. However, the synthesis of such a specifically substituted o-phenylenediamine can be challenging. An alternative is the nitration of a pre-formed quinoxaline, such as 8-methoxy-2,3-dimethylquinoxaline, followed by reduction. The regioselectivity of the nitration step would be critical here. researchgate.net

Chromatographic Separation: When a mixture of isomers is formed, chromatographic techniques are typically employed for their separation. chromatographyonline.comsielc.comnih.govnih.govchromforum.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using C18 columns is a common method for separating quinoxaline derivatives. chromatographyonline.comsielc.com The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid, is critical for achieving good separation. chromatographyonline.com Normal-phase chromatography on silica (B1680970) gel can also be effective, particularly for separating positional isomers. chromforum.org

Column Chromatography: For larger scale separations, traditional column chromatography using silica gel or alumina is a viable option. The choice of eluent system is determined by the polarity difference between the isomers.

The development of efficient separation protocols is often empirical and requires careful optimization of the stationary and mobile phases.

Research-Scale Purification and Isolation Techniques for Quinoxaline Compounds

The isolation and purification of quinoxaline derivatives at the research scale are critical steps to ensure the characterization of compounds with high purity, which is essential for subsequent biological and chemical studies. The choice of purification method is largely dictated by the physical and chemical properties of the specific quinoxaline derivative, such as its polarity, solubility, and volatility, which are in turn influenced by the nature of its substituents. For a compound like this compound, a combination of chromatographic and crystallization techniques would typically be employed.

Commonly utilized purification techniques for quinoxaline compounds include column chromatography, recrystallization, and thin-layer chromatography (TLC) for monitoring purity. For more specialized applications, techniques like gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are also used.

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of quinoxaline derivatives from reaction mixtures. The choice of the stationary phase and the eluent system is crucial for achieving effective separation.

Stationary Phase: Silica gel is the most common stationary phase used for the purification of quinoxaline compounds due to its efficacy in separating compounds with a range of polarities. Alumina has also been used as a support for catalysts that can be filtered off after the reaction. libretexts.orgnih.gov

Eluent Systems: The selection of the eluent, or mobile phase, depends on the polarity of the target quinoxaline derivative. A gradient of solvents with increasing polarity is often used to first elute non-polar impurities and then the desired product. Some examples of eluent systems used for the purification of various quinoxaline derivatives are presented in Table 1. For a compound with both an amino and a methoxy group, a moderately polar solvent system would be appropriate.

| Eluent System | Application | Reference |

| Dichloromethane/Methanol (95:5) | Purification of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | researchgate.net |

| Hexane/Ethyl Acetate (95:5 v/v) | Isolation of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate | researchgate.net |

| Toluene | Used as a solvent and for washing in reactions catalyzed by supported heteropolyoxometalates | libretexts.org |

| Hexane/Ethyl Acetate (8:2) | Purification of substituted quinoxalines | nih.gov |

| Dichloromethane | Used as a solvent for amidation reactions | nih.gov |

Recrystallization

Recrystallization is a fundamental technique for the final purification of solid quinoxaline compounds to obtain high-purity crystalline products. libretexts.orgyoutube.com The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. libretexts.org The impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at elevated temperatures. youtube.com Commonly used solvents for the recrystallization of quinoxaline derivatives include ethanol, petroleum ether, and n-hexane. mt.comtsijournals.com For instance, 2-chloro-3-methylquinoxaline (B189447) has been successfully recrystallized from petroleum ether. mt.com Similarly, various substituted quinoxalines have been purified by crystallization from ethanol. tsijournals.comsapub.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential analytical tool used throughout the research process for:

Monitoring the progress of a chemical reaction. libretexts.org

Identifying the components of a mixture.

Determining the purity of the isolated compound.

TLC is typically performed on silica gel plates, and the choice of the mobile phase is guided by the polarity of the compounds to be separated. libretexts.org

Advanced Chromatographic Techniques

For challenging separations, such as those involving isomers or for obtaining highly pure compounds for analytical purposes, more advanced chromatographic techniques are employed.

Gas-Liquid Chromatography (GLC): GLC is a powerful technique for the separation and analysis of volatile compounds. Quinoxaline derivatives can be analyzed by GLC, sometimes after derivatization to increase their volatility. For example, quinoxalinol derivatives have been analyzed as their O-trimethylsilyl ethers. nih.gov The separation of isomers, which can be challenging with other methods, can sometimes be achieved using specialized GLC columns, such as those with nematic liquid crystal stationary phases. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both analytical and preparative scale purification of quinoxaline derivatives. It offers high resolution and is particularly useful for separating complex mixtures and isomers. mdpi.com The purity of synthesized quinoxaline-based ruthenium(II) complexes has been assessed using analytical HPLC. mdpi.com The separation of stereoisomers of β-methyl-substituted unusual amino acids has been achieved using HPLC with chiral stationary phases. mdpi.com Different types of isomers, such as positional and stereoisomers, may require specific types of HPLC columns for effective separation. mtc-usa.com

Filtration and Washing

Simple filtration is a fundamental step to separate solid products from a solution, such as after a crystallization process or to remove a heterogeneous catalyst. libretexts.orgnih.gov Washing the isolated solid with a specific solvent can help remove residual impurities. For example, washing with a dilute basic solution, like 2% sodium hydroxide, can be used to remove unreacted acidic starting materials. mt.com In another instance, a crude product was treated with a 2% NaOH solution to dissolve any unreacted p-hydroxybenzaldehyde. mt.com

Mechanistic Investigations of 8 Methoxy 2,3 Dimethyl 5 Quinoxalinamine in Molecular and Cellular Research Models in Vitro Focus

Cellular Pathway Modulation in Research Cell Lines

Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. rjptonline.orgresearchgate.netnih.gov Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a significant target for therapeutic intervention. rjptonline.orgresearchgate.net Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds that can modulate this pathway. rjptonline.orgresearchgate.net

While direct studies on 8-methoxy-2,3-dimethyl-5-quinoxalinamine are limited, research on structurally related quinoxaline compounds demonstrates their potential as inhibitors of the PI3K/AKT/mTOR cascade. rjptonline.orgresearchgate.netnih.govnih.gov For instance, certain quinoxaline derivatives have shown the ability to act as dual inhibitors of PI3K and mTOR, effectively blocking the signaling of these two key proteins. rjptonline.orgresearchgate.net This inhibition is often achieved by binding to the ATP-binding site of these kinases. The inhibitory action on this pathway can lead to the downregulation of downstream targets involved in cell cycle progression and survival. nih.gov For example, some pyrrolo[3,2-b]quinoxaline derivatives have been shown to downregulate PI3K/AKT/mTOR signaling. nih.gov

A study on a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), revealed its capability to inhibit the proliferation of cancer cells by suppressing the expression of proteins involved in the PI3K/AKT/mTOR pathway. nih.govnih.gov This suggests that the methoxy (B1213986) group at the 8-position of a quinoline-like scaffold could be a favorable feature for activity against this signaling cascade.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The quinoxaline scaffold serves as a versatile framework for the design of biologically active molecules. nih.gov Modifications at various positions of the quinoxaline ring system can significantly impact molecular interactions. For instance, the introduction of different substituents can alter the compound's electronic properties, hydrophilicity, and steric profile, thereby influencing its binding affinity to target proteins. acs.org

In the context of kinase inhibition, such as targeting the PI3K/AKT/mTOR pathway, the quinoxaline core often occupies the ATP-binding site. nih.gov The substituents on the ring can then extend into adjacent hydrophobic pockets or form specific hydrogen bonds, enhancing the potency and selectivity of the inhibitor. nih.gov For example, in a series of ruthenium(II) complexes with quinoxaline-based ligands, substitutions at the C6-position with halogens, nitro, and carboxyl groups were systematically evaluated to understand their impact on antibacterial potency and redox behavior. acs.org

The nature and position of substituents on the quinoxaline ring play a crucial role in determining the compound's biological activity.

Methoxy Group: The presence of a methoxy group, as in this compound, can influence the electronic and steric properties of the molecule. A methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring system. nih.gov This can affect how the molecule interacts with its biological target. In some series of compounds, the position of the methoxy group has been shown to be critical for activity. nih.gov

Methyl Groups: The methyl groups at the 2- and 3-positions of the quinoxaline ring contribute to the lipophilicity of the molecule. Increased lipophilicity can enhance the permeability of the compound through cellular membranes, potentially leading to higher intracellular concentrations and greater biological effect. nih.gov

Amine Group: The 5-amino group introduces a basic center and a potential hydrogen bond donor, which can be critical for anchoring the molecule within the binding site of a target protein. The position of this amine group can significantly influence the compound's activity.

A systematic review of quinoxaline derivatives has highlighted the importance of substitution patterns around the quinoxaline nucleus for antimicrobial activity, providing a basis for designing new agents to combat antimicrobial resistance. nih.gov

Exploration of Antimicrobial Mechanisms (In Vitro)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov

The antibacterial mechanism of quinoxaline derivatives can vary depending on the specific structure of the compound and the target bacterium. One of the proposed mechanisms for certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves their action as bioreductive agents. nih.gov Under anaerobic conditions, these compounds can be metabolized by bacteria, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals. nih.gov This oxidative stress can cause damage to bacterial DNA, proteins, and cell membranes, ultimately resulting in bacterial cell death. nih.gov

Another potential target for quinoxaline-based antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. johnshopkins.edu Molecular docking studies have suggested that some quinoxaline derivatives can bind to the active site of DNA gyrase, inhibiting its function and leading to an antibacterial effect. johnshopkins.edu The disruption of the bacterial cell membrane has also been identified as a mechanism of action for certain ruthenium(II) complexes containing quinoxaline ligands, leading to membrane depolarization and inhibition of biofilm formation. acs.org It has been noted that the outer membrane of Gram-negative bacteria can act as a barrier, limiting the efficacy of some metal-based quinoxaline compounds against these pathogens. acs.org

The antifungal activity of quinoxaline derivatives is also an area of active research. Some quinoxaline compounds have shown potent activity against various fungal pathogens. rsc.org While the precise mechanisms are still under investigation for many derivatives, potential modes of action can be inferred from studies on related compounds.

One possible mechanism of antifungal action is the disruption of the fungal cell wall or membrane integrity. nih.gov Additionally, the generation of oxidative stress, similar to the antibacterial mechanism, could play a role in fungal growth inhibition. nih.gov Some studies on other aromatic aldehydes have shown that they can target cellular antioxidation systems in fungi, such as superoxide (B77818) dismutases and glutathione (B108866) reductase, leading to growth inhibition. nih.gov

The structural features of quinoxaline derivatives are critical for their antifungal potency. For instance, in one study, a series of quinoxaline derivatives were synthesized and evaluated for their activity against plant pathogenic fungi, with some compounds showing efficacy superior to a commercial fungicide. rsc.org Scanning electron microscopy revealed that an active compound caused morphological changes to the fungal cells. rsc.org

Antiparasitic Action Mechanisms (e.g., antimalarial, antileishmanial)

No published in vitro studies detailing the specific antiparasitic action mechanisms of this compound against parasites such as Plasmodium species (malaria) or Leishmania species were found. Research on other quinoxaline derivatives has been conducted, with one study on various 2,3-disubstituted 5,8-dimethoxyquinoxalines showing no significant antimalarial activity. nih.gov However, these findings cannot be directly extrapolated to this compound. Similarly, while various 8-aminoquinolines have been investigated for antimalarial and antileishmanial properties, these belong to a different chemical class. nih.govmesamalaria.org

Antiproliferative Mechanistic Studies in Cancer Cell Lines (In Vitro)

No specific in vitro studies investigating the antiproliferative mechanisms of this compound in cancer cell lines were identified in the searched literature. Research exists for other quinoxaline-based compounds, but not for the specific molecule requested.

There are no available research findings or data tables describing the specific cellular responses (e.g., IC₅₀ values, apoptosis induction, cell cycle arrest) of diverse cancer cell lines to treatment with this compound.

Studies on other quinoxaline derivatives have shown antiproliferative effects. For instance, a library of quinoxalin-6-amine analogs was screened against a panel of cancer cell lines, identifying a bisfuranylquinoxalineurea analog as having low micromolar potency. nih.gov Another study evaluated a structurally distinct compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), and reported its cytotoxic effects on various cancer cell lines, including colorectal, pancreatic, and liver cancer cells. mdpi.comnih.govresearchgate.net However, this data is not applicable to this compound.

Table 1: Cytotoxic Effects of this compound on Different Cancer Cell Lines

No data available.

No studies were found that investigated the effect of this compound on tubulin polymerization or its potential to induce DNA damage. Therefore, there is no information on its mechanism of action regarding these specific cellular pathways.

Advanced Research Methodologies and Techniques Applied to 8 Methoxy 2,3 Dimethyl 5 Quinoxalinamine Studies

Development and Application of In Vitro Biochemical Assays

In vitro biochemical assays are fundamental in the preliminary assessment and detailed characterization of the biological activity of "8-methoxy-2,3-dimethyl-5-quinoxalinamine." These assays provide a controlled environment to study the direct interaction of the compound with specific molecular targets, such as enzymes.

Enzyme Activity Assays (e.g., colorimetric, fluorometric methods)

Enzyme activity assays are crucial for determining if "this compound" can modulate the function of specific enzymes. These assays often rely on colorimetric or fluorometric detection methods due to their high sensitivity and suitability for high-throughput formats.

Colorimetric Assays: In a typical colorimetric assay, the enzyme's activity on a substrate produces a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the enzyme's activity. For instance, quinoxaline-based chemosensors have been developed for the colorimetric detection of metal ions, where the binding event leads to a visible color change. nih.gov This principle can be adapted to enzyme assays where the enzyme's action releases a chromogenic molecule.

Fluorometric Assays: Fluorometric assays offer even higher sensitivity than colorimetric methods. These assays use substrates that become fluorescent upon enzymatic modification. The emitted fluorescence is quantified to determine enzyme activity. Quinoxaline (B1680401) derivatives themselves can possess intrinsic fluorescent properties that change upon binding or environmental alterations, a characteristic that can be harnessed for developing novel assays. mdpi.commdpi.com For example, a quinoxaline-based derivative was designed as a dual responsive colorimetric and fluorescent turn-off sensor, indicating the potential for developing sophisticated assay systems. nih.gov An in vitro fluorescence polarization assay was used to screen a library of quinoxaline derivatives targeting the non-structural protein 1 of influenza A, demonstrating the applicability of fluorescence-based methods in screening. ipp.pt

A common application for such assays in the context of quinoxaline derivatives is the screening for kinase inhibitors. For example, the ADP-Glo™ Kinase Assay is a luminescent assay used to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction. This method has been employed to screen quinoxaline derivatives for their inhibitory activity against specific kinases like c-Met kinase and Apoptosis signal-regulating kinase 1 (ASK1). nih.govlookchem.com

Cell-Based Assays for Mechanistic Investigations (e.g., flow cytometry for cell cycle, western blot for protein expression)

Cell-based assays are indispensable for understanding how "this compound" affects cellular processes and for elucidating its mechanism of action within a biological context.

Flow Cytometry for Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. To investigate the effects of a compound on cell proliferation, cells can be treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed by flow cytometry. This allows researchers to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on quinoxaline derivatives have shown that they can induce cell cycle arrest at specific phases. For example, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), a related compound, demonstrated its ability to block the cell cycle in the G2/M phase in colorectal cancer cells. researchgate.net Similarly, other quinoxaline derivatives have been shown to arrest the cell cycle at the S phase or G2/M phase in prostate cancer cells and other cancer cell lines. nih.govtandfonline.comnih.gov

Western Blot for Protein Expression: Western blotting is a widely used technique to detect specific proteins in a sample. This method is crucial for investigating the molecular pathways affected by "this compound." After treating cells with the compound, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. For the quinoxaline derivative MMNC, western blot analysis revealed that it exerts its cytotoxic effects by inhibiting the expression of proteins involved in the PI3K/AKT/mTOR signaling pathway. researchgate.net In another study, a different quinoxaline derivative was shown to upregulate the expression of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.govtandfonline.com

Table 1: Application of Cell-Based Assays in Quinoxaline Derivative Research

| Assay Type | Purpose | Example Finding for Quinoxaline Derivatives |

|---|---|---|

| Flow Cytometry | Cell Cycle Analysis | Induction of G2/M phase arrest in colorectal cancer cells by a methoxy-quinoline derivative. researchgate.net |

| Western Blot | Protein Expression Analysis | Inhibition of the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. researchgate.net |

| MTT Assay | Cell Viability/Cytotoxicity | Potent anti-proliferative effects against prostate cancer cells. nih.govtandfonline.com |

| Annexin V-FITC/PI Staining | Apoptosis Detection | Induction of apoptosis in prostate cancer cells. nih.govtandfonline.com |

| Colony Formation Assay | Long-term Proliferative Capacity | Inhibition of colony formation in HeLa cells. nih.gov |

High-Throughput Screening (HTS) of Quinoxaline Libraries

High-throughput screening (HTS) is a key strategy in drug discovery for rapidly assessing large numbers of compounds for a specific biological activity. This approach is well-suited for exploring the therapeutic potential of diverse quinoxaline libraries, including derivatives like "this compound."

Screening Paradigms for Identification of Novel Molecular Interactions

HTS campaigns for quinoxaline libraries typically employ automated platforms to test compounds against a specific biological target or cellular phenotype. A microdroplet-assisted reaction and screening method has been developed for the high-throughput synthesis and optimization of quinoxaline derivatives, which can significantly accelerate the discovery process. acs.orgnih.gov The screening paradigms can be target-based or phenotype-based.

Target-Based Screening: This approach involves screening the library against a purified target protein, such as an enzyme or receptor, to identify direct inhibitors or activators.

Phenotypic Screening: In this method, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.

The screening of 4182 compounds against nine different bacterial pathogens is an example of a large-scale screening effort that could include quinoxaline derivatives. nih.gov

Data Analysis and Hit Prioritization in Early-Stage Research

A significant challenge in HTS is the management and analysis of the vast amounts of data generated and the subsequent prioritization of "hits" (active compounds) for further investigation.

Data Analysis: The initial analysis involves normalizing the raw data and calculating statistical parameters to identify compounds that exhibit significant activity compared to controls. The "hit rate," which is the percentage of active compounds, is a key metric in evaluating the success of a screen. nih.gov

Hit Prioritization: Once initial hits are identified, they undergo a process of prioritization to select the most promising candidates for follow-up studies. This often involves computational approaches and secondary assays. Machine learning algorithms, such as minimal variance sampling analysis (MVS-A), are being developed to help distinguish true biologically active molecules from false positives in HTS data, thereby accelerating the hit triaging process. mdpi.com Meta-analysis of data from multiple primary screenings can also be used to prioritize compounds for further investigation. nih.gov

Table 2: High-Throughput Screening and Hit Prioritization Strategies

| Strategy | Description | Application in Quinoxaline Research |

|---|---|---|

| Microdroplet Reaction Screening | Rapid synthesis and screening of quinoxaline derivatives for optimized reaction conditions. acs.orgnih.gov | Facilitates the rapid generation of diverse quinoxaline libraries for HTS. |

| Machine Learning (e.g., MVS-A) | Use of algorithms to identify false positives and prioritize true bioactive compounds from HTS data. mdpi.com | Enhances the efficiency and accuracy of hit selection from quinoxaline library screens. |

| Meta-Analysis | Combining data from multiple screens to identify robust hits and understand their spectrum of activity. nih.gov | Allows for the prioritization of quinoxaline derivatives with desired activity profiles against multiple targets or pathogens. |

Advanced Imaging Techniques in Cellular Mechanistic Studies

Advanced imaging techniques provide unparalleled insights into the subcellular localization and dynamic effects of compounds like "this compound." These methods allow for the visualization of cellular processes in real-time and with high resolution.

Quinoxaline-based polymer dots (Pdots) have been developed that exhibit ultrabright red to near-infrared fluorescence. acs.orgnih.gov These Pdots have been successfully used for specific cellular and subcellular labeling, demonstrating excellent biocompatibility. acs.orgnih.gov Their extreme brightness makes them powerful tools for in vivo imaging, as demonstrated by their use in microangiography imaging in living zebrafish embryos. acs.orgnih.gov This technology could be adapted to study the distribution and cellular targets of "this compound" by conjugating it to such fluorescent nanoparticles.

Furthermore, quinoxaline derivatives have been engineered as fluorescent probes for various applications. For instance, a water-soluble quinoxaline derivative was developed for pH measurements in acidic aqueous media, which could be used for dual-channel pH monitoring in biological samples. mdpi.com Another quinoxaline-based sensor was designed for the colorimetric and fluorescent detection of metal ions. nih.gov The inherent fluorescence of some quinoxaline derivatives can also be exploited for imaging purposes without the need for an external fluorophore. mdpi.com The development of functional X-ray imaging techniques and contrast agents also opens new avenues for the in situ biochemical and disease pathology studies. rsc.org

Confocal Microscopy for Subcellular Localization of Interactions

There is no available research that has utilized confocal microscopy to determine the subcellular localization of this compound or its interaction with intracellular components.

Live-Cell Imaging for Dynamic Cellular Responses

No studies employing live-cell imaging to monitor the real-time dynamic cellular responses to this compound have been found in the scientific literature.

Structural Biology Approaches for Ligand-Target Complex Elucidation

The elucidation of the three-dimensional structure of this compound bound to a biological target has not been reported.

Crystallography of Protein-Ligand Complexes

There are no published crystal structures of this compound in complex with any protein target.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

Cryo-electron microscopy has not been used to characterize the interaction of this compound with large macromolecular complexes, according to available data.

Omics Technologies in Mechanistic Research

The application of omics technologies to investigate the mechanism of action of this compound has not been documented.

Proteomics for Global Protein Expression and Modification Analysis

No proteomic studies have been published that analyze the global changes in protein expression or post-translational modifications in response to treatment with this compound.

Metabolomics for Pathway Perturbation Studies

Metabolomics has emerged as a powerful systems biology tool for elucidating the mechanisms of action of chemical compounds by providing a comprehensive snapshot of the small-molecule metabolites within a biological system. This analytical approach offers a functional readout of the physiological state of a cell or organism, making it particularly well-suited for investigating how substances like this compound perturb metabolic pathways. The core principle of metabolomics in this context is to compare the metabolite profiles of a biological system (e.g., cells, tissues, or biofluids) exposed to the compound with those of an unexposed control group. Significant alterations in the levels of specific metabolites can indicate which biochemical pathways are affected by the compound's presence.

The application of metabolomics to study the effects of a compound such as this compound would involve a multi-step process. Initially, a biological system would be treated with the compound. Following an incubation period, the metabolites would be extracted and analyzed using analytical platforms like mass spectrometry (MS) coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques are capable of detecting and quantifying hundreds to thousands of metabolites simultaneously. nih.gov

Once the metabolomic data is acquired, sophisticated data analysis is performed to identify statistically significant changes in metabolite concentrations. This is often followed by pathway analysis, where the altered metabolites are mapped onto known metabolic pathways. nih.gov Tools such as MetPA (Metabolomic Pathway Analysis) can be employed for this purpose, which uses pathway enrichment analysis and topology analysis to identify pathways that are significantly impacted. wikipedia.org This approach not only reveals which pathways are disturbed but can also provide insights into the specific enzymatic reactions that may be inhibited or activated by the compound.

While specific metabolomic studies on this compound are not yet prevalent in publicly available research, the general methodology provides a robust framework for future investigations. For instance, given the nitrogen-containing heterocyclic structure of quinoxaline derivatives, it could be hypothesized that its introduction into a biological system might perturb pathways involved in nucleotide metabolism or amino acid metabolism. However, without direct experimental evidence, such hypotheses remain speculative. The true power of metabolomics lies in its ability to provide an unbiased, global view of metabolic changes, potentially revealing unexpected mechanisms of action.

A hypothetical metabolomics study on this compound could yield data that, when analyzed, points to specific pathway perturbations. The findings from such a study would be instrumental in building a comprehensive understanding of the compound's biological activities.

Illustrative Data from a Hypothetical Metabolomics Study on this compound

The following table represents a hypothetical outcome of a metabolomics experiment, illustrating the types of changes that might be observed. This data is for illustrative purposes only and is not derived from actual experimental results.

Future Research and Translational Horizons for this compound and Associated Quinoxaline Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.